Computed Physicochemical Property Differentiation: Chloro vs. Des‑Chloro Analog
Compared to its direct des‑chloro analog, 1‑(4‑methoxyphenyl)imidazolidin‑2‑one (CAS 62868‑39‑7), the target compound exhibits a higher computed lipophilicity (XLogP3‑AA = 1.5 vs. ∼0.8 for the des‑chloro analog), a larger molecular weight (226.66 Da vs. 192.21 Da), and a reduced topological polar surface area (41.6 Ų vs. ∼50.8 Ų), consistent with improved passive membrane permeability potential [1][2]. The chloro substituent also adds a halogen‑bond donor capability absent in the des‑chloro form, which can be exploited for target‑directed binding interactions [3].
| Evidence Dimension | Computed XLogP3‑AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.5 |
| Comparator Or Baseline | 1‑(4‑Methoxyphenyl)imidazolidin‑2‑one (CAS 62868‑39‑7): XLogP3‑AA ≈ 0.8 |
| Quantified Difference | ΔXLogP3‑AA ≈ +0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
The ~0.7 log unit increase in lipophilicity can translate into measurable improvements in membrane permeability and CNS penetration scores, directly influencing the compound's suitability for intracellular or CNS‑targeted screening cascades.
- [1] PubChem. (2026). Compound Summary: 1‑(3‑Chloro‑4‑methoxyphenyl)imidazolidin‑2‑one, CID 13264507. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary: 1‑(4‑Methoxyphenyl)imidazolidin‑2‑one, CID 11925088. National Center for Biotechnology Information. View Source
- [3] Lu, Y., Shi, T., Wang, Y., Yang, H., Yan, X., Luo, X., Jiang, H., & Zhu, W. (2009). Halogen bonding – a novel interaction for rational drug design? Journal of Medicinal Chemistry, 52(9), 2854–2862. View Source
